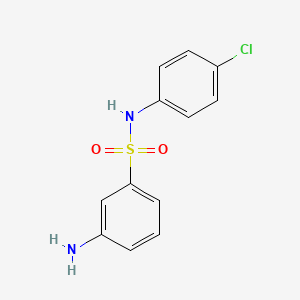

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide, commonly known as 3-Amino-4-chloro-benzenesulfonamide, is an organic compound that has been widely studied in the scientific and medical communities due to its numerous applications. This compound is a sulfonamide, a class of compounds that are used as drugs and have a wide range of therapeutic effects. 3-Amino-4-chloro-benzenesulfonamide has been used in the synthesis of various compounds, as well as in the laboratory for various experiments.

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide serves as a precursor in the synthesis of various heterocyclic compounds. A study on the synthesis and properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlighted the compound's role in forming heterocyclic structures. This work demonstrated the compound's utility in generating intermediates for further chemical transformations, contributing to the development of a range of pharmaceuticals and materials with potential therapeutic applications (Issac & Tierney, 1996).

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their biological activities. Chlorogenic acid (CGA), a compound structurally related to the discussed chemical, has been extensively studied for its diverse biological and pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties, suggesting the potential of related compounds for therapeutic use (Naveed et al., 2018).

Environmental and Ecotoxicological Studies

This compound and its derivatives also find applications in environmental and ecotoxicological studies. Research on the degradation of acetaminophen by advanced oxidation processes, which leads to the generation of various by-products, underscores the importance of understanding the environmental fate and impact of pharmaceutical compounds and their derivatives. This knowledge is crucial for assessing the ecological risks associated with the release of these chemicals into the environment (Qutob et al., 2022).

Gastroprotective Properties

The compound has been explored for its gastroprotective properties, as evidenced by research on ebrotidine, a drug combining H2-receptor antagonist properties with cytoprotective actions. This research highlights the compound's potential in treating ulcer disease by promoting mucosal repair and maintaining mucosal integrity, making it a valuable asset in gastrointestinal pharmacotherapy (Slomiany et al., 1997).

作用機序

Target of Action

Similar compounds have been found to interact with theGamma-aminobutyric acid receptor (GAR) . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

It’s known that compounds interacting with the gar typically act asagonists or inhibitors , modulating the receptor’s activity . This modulation can result in changes to neuronal excitability and neurotransmission.

Biochemical Pathways

GABAergic signaling pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and muscle tone .

Result of Action

Modulation of the gar typically results in changes to neuronal excitability, potentially influencing behaviors and physiological processes associated with this receptor .

生化学分析

Biochemical Properties

It has been suggested that this compound may have inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between 3-Amino-N-(4-chloro-phenyl)-benzenesulfonamide and DPP-IV could potentially influence various biochemical reactions.

Cellular Effects

Given its potential DPP-IV inhibitory activity, it could influence cell function by modulating the levels of incretin hormones, which play a key role in regulating insulin secretion .

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level by binding to DPP-IV and inhibiting its activity . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

特性

IUPAC Name |

3-amino-N-(4-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-4-6-11(7-5-9)15-18(16,17)12-3-1-2-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIDHJLSQXPDOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)

![4-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethoxy]benzamide](/img/structure/B3008300.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoyl]amino]benzoate](/img/structure/B3008301.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3008305.png)

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)